![molecular formula C13H17N3OS B4751378 4-(4-isopropylphenyl)-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4751378.png)
4-(4-isopropylphenyl)-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol
Overview
Description
4-(4-isopropylphenyl)-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 4-(4-isopropylphenyl)-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol is not fully understood. However, it is believed to exert its anticancer activity by inducing apoptosis in cancer cells. It is thought to inhibit the activity of enzymes involved in DNA replication and repair, leading to DNA damage and cell death. Additionally, it has been shown to inhibit the activity of enzymes involved in fungal cell wall synthesis, leading to cell death.
Biochemical and Physiological Effects:
4-(4-isopropylphenyl)-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in DNA replication and repair, leading to DNA damage and cell death. Additionally, it has been shown to inhibit the activity of enzymes involved in fungal cell wall synthesis, leading to cell death. Furthermore, it has been shown to scavenge free radicals, indicating its potential use as an antioxidant.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(4-isopropylphenyl)-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol in lab experiments is its potential use as an anticancer and antifungal agent. Additionally, its ability to scavenge free radicals makes it a potential candidate for use as an antioxidant. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for research on 4-(4-isopropylphenyl)-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol. One potential direction is to investigate its potential use as an anticancer and antifungal agent in vivo. Additionally, further research is needed to fully understand its mechanism of action and to identify potential targets for drug development. Furthermore, research on its potential use as an antioxidant and its effects on oxidative stress is warranted. Finally, research on improving its solubility in water may increase its bioavailability and efficacy.
Scientific Research Applications
4-(4-isopropylphenyl)-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol has potential applications in various fields of scientific research. It has been studied as a potential anticancer agent due to its ability to inhibit the proliferation of cancer cells. Additionally, it has been investigated for its potential use as an antifungal agent, as it has shown activity against various fungal strains. Furthermore, it has been studied for its potential use as an antioxidant, as it has been shown to scavenge free radicals.
properties
IUPAC Name |
3-(methoxymethyl)-4-(4-propan-2-ylphenyl)-1H-1,2,4-triazole-5-thione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3OS/c1-9(2)10-4-6-11(7-5-10)16-12(8-17-3)14-15-13(16)18/h4-7,9H,8H2,1-3H3,(H,15,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWVAYDXBINMXKY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C(=NNC2=S)COC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(methoxymethyl)-4-[4-(propan-2-yl)phenyl]-4H-1,2,4-triazole-3-thiol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.